2-(4-chlorophenyl)-N-(2-furylmethyl)-6,8-dimethyl-4-quinolinecarboxamide
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Overview
Description
2-(4-chlorophenyl)-N-(2-furylmethyl)-6,8-dimethyl-4-quinolinecarboxamide is a complex organic compound that belongs to the quinoline family. This compound is characterized by its unique structure, which includes a quinoline core, a furan ring, and a chlorophenyl group. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)-N-(2-furylmethyl)-6,8-dimethyl-4-quinolinecarboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a cyclization reaction involving aniline derivatives and diethyl ethoxymethylenemalonate.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using 4-chlorobenzene.
Attachment of the Furan Ring: The furan ring can be attached through a Friedel-Crafts acylation reaction.
Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the intermediate with furan-2-ylmethylamine under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenyl)-N-(2-furylmethyl)-6,8-dimethyl-4-quinolinecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride or nucleophiles like sodium methoxide.
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives.
Scientific Research Applications
2-(4-chlorophenyl)-N-(2-furylmethyl)-6,8-dimethyl-4-quinolinecarboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(4-chlorophenyl)-N-(2-furylmethyl)-6,8-dimethyl-4-quinolinecarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biological pathways . For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects .
Comparison with Similar Compounds
Similar Compounds
2-(4-chlorophenyl)-N-(furan-2-ylmethyl)quinoline-4-carboxamide: Lacks the dimethyl groups on the quinoline core.
2-(4-chlorophenyl)-N-(furan-2-ylmethyl)-6-methylquinoline-4-carboxamide: Contains only one methyl group on the quinoline core.
2-(4-chlorophenyl)-N-(furan-2-ylmethyl)-8-methylquinoline-4-carboxamide: Contains only one methyl group on the quinoline core.
Uniqueness
The presence of both 6,8-dimethyl groups on the quinoline core and the furan-2-ylmethyl group makes 2-(4-chlorophenyl)-N-(2-furylmethyl)-6,8-dimethyl-4-quinolinecarboxamide unique. These structural features contribute to its distinct chemical and biological properties, differentiating it from similar compounds .
Properties
Molecular Formula |
C23H19ClN2O2 |
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Molecular Weight |
390.9 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-N-(furan-2-ylmethyl)-6,8-dimethylquinoline-4-carboxamide |
InChI |
InChI=1S/C23H19ClN2O2/c1-14-10-15(2)22-19(11-14)20(23(27)25-13-18-4-3-9-28-18)12-21(26-22)16-5-7-17(24)8-6-16/h3-12H,13H2,1-2H3,(H,25,27) |
InChI Key |
RHJCJOUQEXEQOU-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C2C(=C1)C(=CC(=N2)C3=CC=C(C=C3)Cl)C(=O)NCC4=CC=CO4)C |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=CC(=N2)C3=CC=C(C=C3)Cl)C(=O)NCC4=CC=CO4)C |
Origin of Product |
United States |
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